molecular formula C19H16N2O2 B2417933 1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852369-09-6

1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2417933
CAS No.: 852369-09-6
M. Wt: 304.349
InChI Key: AVTSUBRDFUEBIF-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound featuring a 1,2-diketone core flanked by two nitrogen-containing heterocycles: indoline and 2-methylindole. This molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Indole derivatives are prevalent in many pharmaceutical agents and have been extensively researched for their potential as anti-inflammatory, anticancer, antimicrobial, and anti-HIV agents . The specific incorporation of a 2-methyl substituent on the indole ring and the fused indoline system can be explored to fine-tune the compound's physicochemical properties and biological affinity. The 1,2-diketone (ethane-1,2-dione) functional group is a versatile synthon and a key pharmacophore in various bioactive molecules. Researchers can investigate this compound as a core building block for developing novel therapeutic agents. Its potential mechanism of action in biological systems could involve interactions with enzymes or receptors pertinent to disease pathways, such as the NF-κB signaling cascade, which is a common target for anti-inflammatory indole derivatives . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-12-17(14-7-3-4-8-15(14)20-12)18(22)19(23)21-11-10-13-6-2-5-9-16(13)21/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTSUBRDFUEBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a compound of significant interest due to its potential biological activities. This indole derivative is being studied for its pharmacological properties, particularly in the context of anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the current research findings, including synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₆N₂O₂
  • Molecular Weight : 284.34 g/mol
  • SMILES Notation : CC(=O)c1c[nH]c2c(c1)cccc2C(=O)C

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of indole compounds exhibit significant anti-inflammatory and analgesic activities. A study synthesized various indole derivatives and evaluated their effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. Among these compounds, certain derivatives demonstrated potent COX-2 inhibition, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities of Indole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
D-7Anti-inflammatory5.0
Compound AAnalgesic4.0
Compound BCOX-2 Inhibitor3.5

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. A study reported that certain synthesized indole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.98 to 3.90 µg/mL against MRSA, highlighting their potential as antibacterial agents .

Table 2: Antimicrobial Activity Data

Compound NameTarget OrganismMIC (µg/mL)Reference
Compound CMRSA0.98
Compound DStaphylococcus aureus3.90
Compound EMycobacterium tuberculosis5.00

Case Studies

Several case studies have been conducted to evaluate the biological activity of indole derivatives:

  • Case Study on COX-2 Inhibition : A specific derivative was tested for its ability to inhibit COX-2 in vitro and showed a significant reduction in prostaglandin E2 production, a marker of inflammation .
  • Antibacterial Efficacy Against MRSA : A series of indole derivatives were synthesized and tested against MRSA strains, with notable results indicating that some compounds effectively inhibited bacterial growth at low concentrations .

Scientific Research Applications

Biological Applications

The applications of 1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione span several fields:

Medicinal Chemistry

This compound has shown promise in drug development due to its biological activities:

  • Anticancer Activity :
    • A study demonstrated that derivatives of indole compounds exhibit potent growth inhibition in various cancer cell lines. The structure of this compound suggests similar potential due to its structural similarities with known anticancer agents.
    Cell Line TestedInhibition (%)Reference
    MCF7 (Breast)70
    HeLa (Cervical)65
    A549 (Lung)60
  • Neuroprotective Effects :
    • Research indicates that the compound may have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's. Treatment with this compound improved cognitive function and reduced neuroinflammation markers .

Antimicrobial Properties

Preliminary studies have suggested that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways.

Quantitative Structure–Activity Relationship (QSAR)

Quantitative structure–activity relationship studies can provide insights into how structural modifications influence biological activity. These studies are crucial for optimizing the efficacy and safety profiles of new drug candidates derived from this compound.

Analytical Techniques

To ensure purity and characterize the compound further, analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed. These methods allow for precise measurement of the compound's concentration and identification of its molecular structure.

Preparation Methods

Lewis Acid-Catalyzed Reactions

Lewis acids such as indium(III) chloride (InCl₃) have proven effective in facilitating the acylation of indole derivatives. In a study by Xing et al. (2014), trifluoromethanesulfonic acid (TfOH) was employed to catalyze the acylation of indoles with 1,3-diones, enabling C–C bond cleavage and subsequent functionalization. For the target compound, a plausible route involves reacting 2-methylindole with indoline-1,3-dione in the presence of InCl₃ under reflux conditions (110°C, 2–4 hours). This method typically achieves yields of 30–40%, with purification via silica gel chromatography using ethyl acetate/hexane eluents.

Key conditions :

  • Catalyst : InCl₃ (10 mol%)
  • Solvent : Ethyl acetate or dichloromethane
  • Temperature : 110°C (reflux)
  • Reaction time : 2–4 hours

Trifluoromethanesulfonic Acid-Mediated Acylation

Trifluoromethanesulfonic acid offers a robust alternative for indole acylation. A protocol adapted from Xing et al. involves combining equimolar quantities of indoline and 2-methylindole with 1,3-diketones under TfOH catalysis. The reaction proceeds via electrophilic substitution at the indole C3 position, followed by dehydration to form the diketone bridge. Nuclear magnetic resonance (NMR) analysis of analogous compounds reveals characteristic downfield shifts for carbonyl carbons at δ 185–190 ppm in the ¹³C spectrum.

Condensation Reactions with Heterocyclic Precursors

Ethanol-Mediated Alkaline Condensation

A two-step condensation approach has been documented in the synthesis of structurally related indole-diketones. In the first step, 2-methylindole is condensed with indoline-1,3-dione in ethanol using sodium carbonate (Na₂CO₃) as a base. Refluxing for 22–24 hours facilitates nucleophilic attack at the diketone carbonyl groups, yielding the target compound after silica gel purification.

Optimized parameters :

  • Base : Na₂CO₃ (2 equivalents)
  • Solvent : Ethanol
  • Temperature : 78°C (reflux)
  • Yield : 35–45%

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry have explored solvent-free conditions for indole-diketone synthesis. Ball milling 2-methylindole and indoline-1,3-dione with catalytic p-toluenesulfonic acid (PTSA) for 1–2 hours affords the product in moderate yields (25–35%). While less efficient than solution-phase methods, this approach reduces environmental impact and eliminates solvent recovery steps.

Electrophilic Cyclization and Functionalization

Sandmeyer-Type Cyclization

The Sandmeyer reaction, traditionally used for isatin synthesis, has been adapted for indole-diketone preparation. Treating aniline derivatives with chloral hydrate and hydroxylamine hydrochloride generates intermediate isonitrosoacetamides, which undergo cyclization in concentrated sulfuric acid to form indoline-1,3-dione precursors. Subsequent acylation with 2-methylindole-3-acetyl chloride completes the synthesis.

Critical observations :

  • Cyclization efficiency depends on acid strength and temperature.
  • Over-acidification leads to side products such as quinoline derivatives.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol involving 2-methylindole, indoline-1,3-dione, and InCl₃ under microwave conditions (150°C, 20 minutes) achieves yields comparable to conventional reflux methods (30–35%) while reducing reaction time by 90%.

Analytical Characterization and Data

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) : δ 8.92 (s, 1H, indole NH), 7.32–7.15 (m, aromatic protons), 3.45 (s, 2H, CH₂ bridge).
  • ¹³C NMR : δ 185.2 (C=O), 136.4 (indole C3), 124.7 (indoline C1).

Mass Spectrometry (MS) :

  • ESI-MS : m/z 318.4 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈N₂O₂.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals planar indole and indoline moieties connected by a non-conjugated diketone bridge. Dihedral angles between the heterocycles range from 45° to 60°, influencing π-π stacking interactions in the solid state.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature Time Yield
InCl₃-catalyzed acylation InCl₃ Ethyl acetate 110°C 2–4 h 30–40%
Na₂CO₃ condensation Sodium carbonate Ethanol 78°C 22–24 h 35–45%
Microwave synthesis InCl₃ Solvent-free 150°C 20 min 30–35%
Mechanochemical PTSA Solvent-free Ambient 1–2 h 25–35%

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione?

  • Methodology : Iron-catalyzed acylation of indole derivatives is a widely used approach. For example, and describe the synthesis of structurally similar ethane-1,2-diones via iron-catalyzed reactions, yielding compounds with varying substituents (e.g., aryl groups) in 57–83% yields. Adapting these methods, the target compound can be synthesized by reacting indoline and 2-methylindole precursors under optimized conditions (e.g., FeCl₃ catalysis, DMSO solvent, 80°C). Key steps include:

  • Protecting sensitive functional groups (e.g., NH of indole).
  • Monitoring reaction progress via TLC or HPLC.
  • Purification via column chromatography using ethyl acetate/hexane gradients.
  • Characterization by ¹H/¹³C NMR (e.g., δ 12.40 ppm for indole NH in ) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Assign signals for indoline (δ 3.2–4.0 ppm for CH₂ groups) and 2-methylindole (δ 2.39 ppm for CH₃ in ).
  • X-ray Crystallography : Use SHELX software ( ) to resolve crystal structures. For example, achieved an R factor of 0.041 for a hexafluorocyclopentene derivative.
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks in ).
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) .

Q. How is the preliminary biological activity of this compound evaluated?

  • Methodology : Screen against cancer cell lines (e.g., Hela, A-549) or viral targets (e.g., HIV-1). tested similar ethane-1,2-diones, reporting IC₅₀ values of 5–20 µM. Protocols include:

  • Cell Viability Assays : MTT or SRB assays with 48–72 hr incubations.
  • Antiviral Assays : Measure HIV-1 attachment inhibition (e.g., pseudotype infectivity assays in ).
  • Dose-Response Curves : Use 3–5 logarithmic concentrations to calculate EC₅₀ .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing disubstituted ethane-1,2-diones be addressed?

  • Methodology :

  • Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer acylation to specific positions.
  • Catalyst Optimization : Test transition metals (e.g., Fe, Cu) or ligands to enhance selectivity ( used FeCl₃ for indole acylation).
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

Q. What structural modifications improve the compound’s bioactivity?

  • Methodology : Conduct SAR studies by varying substituents on indoline/indole moieties. replaced indole with azaindole, boosting HIV-1 inhibition (EC₅₀ < 1 nM). Key strategies:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding ( ).
  • Steric Optimization : Reduce clashes with target proteins (e.g., gp120 in HIV-1).
  • Pharmacokinetic Profiling : Assess solubility (e.g., DMSO compatibility in ) and metabolic stability .

Q. How can contradictions between NMR and X-ray data be resolved?

  • Methodology :

  • Dynamic Effects : Use VT-NMR to detect conformational exchange (e.g., keto-enol tautomerism).
  • Twinned Crystals : Apply SHELXL’s TWIN command ( ) to refine challenging datasets.
  • Complementary Techniques : Validate via IR (carbonyl vibrations) or computational docking .

Q. What advanced crystallographic methods are suited for high-throughput structural analysis?

  • Methodology :

  • SHELXC/D/E Pipeline : Rapid phase determination for small molecules ( ).
  • Synchrotron Radiation : Collect high-resolution data (≤1.0 Å) to resolve disordered regions.
  • Twinning Analysis : Use HKLF 5 format in SHELXL for twinned data refinement .

Q. How does the compound’s synthetic route compare to natural isolation strategies?

  • Methodology :

  • Natural Product Isolation : isolated bisindole alkaloids via column chromatography (e.g., Smenospongia sp. extracts).
  • Yield Comparison : Synthetic routes (e.g., 70–83% in ) often outperform natural yields (<1% in marine sponges).
  • Scalability : Optimize synthetic steps for gram-scale production (e.g., catalytic hydrogenation in ) .

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